tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate
Overview
Description
Tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate is a useful research compound. Its molecular formula is C13H21N5O4 and its molecular weight is 311.34 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 295.34 g/mol. The compound features a piperidine ring and a triazine moiety, which are significant in determining its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit varying degrees of antimicrobial properties. The presence of the piperidine and triazine groups may enhance interactions with microbial enzymes or cell membranes.
2. Enzyme Inhibition
Research indicates that derivatives of triazine compounds often show enzyme inhibitory activity. For instance, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and urease effectively. The inhibition of these enzymes can be crucial for therapeutic applications in treating diseases like Alzheimer's and infections caused by urease-producing bacteria.
3. Anti-inflammatory Effects
Compounds containing piperidine rings are known for their anti-inflammatory properties. Studies have demonstrated that similar derivatives can reduce the production of pro-inflammatory cytokines in cell cultures.
Table 1: Summary of Biological Activities
Detailed Findings
In one study involving the evaluation of enzyme inhibition, derivatives similar to this compound were tested against AChE. The results indicated that these compounds could significantly inhibit enzyme activity at concentrations as low as 10 µM, suggesting potential use in neurodegenerative disease treatment .
Another research effort focused on the anti-inflammatory properties of triazine derivatives. The study employed THP-1 derived macrophages treated with lipopolysaccharides (LPS) to induce an inflammatory response. Following treatment with the test compounds, a notable decrease in IL-1β levels was observed, indicating effective modulation of inflammatory pathways .
Properties
IUPAC Name |
tert-butyl N-[1-(4,6-dioxo-1H-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O4/c1-13(2,3)22-12(21)14-8-4-6-18(7-5-8)9-15-10(19)17-11(20)16-9/h8H,4-7H2,1-3H3,(H,14,21)(H2,15,16,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNCDJFCHFCFQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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